Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a formyl group, a nitrophenyl group, and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The formyl group is then introduced through a Vilsmeier-Haack reaction using DMF and POCl3. The reaction conditions generally require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Ethyl 4-carboxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 4-formyl-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate.
Substitution: 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitrophenyl group may interact with cellular receptors, influencing signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-formyl-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester group.
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C13H11N3O5 |
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Molecular Weight |
289.24 g/mol |
IUPAC Name |
ethyl 4-formyl-1-(4-nitrophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11N3O5/c1-2-21-13(18)12-9(8-17)7-15(14-12)10-3-5-11(6-4-10)16(19)20/h3-8H,2H2,1H3 |
InChI Key |
TXGXOVLUXHIEAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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